Basicity Tuning: pKa Shift Engineered by 7-Methyl Substitution on the 6-Azaindole Core
The pyridinic nitrogen basicity of azaindoles is a critical determinant of solubility, salt-forming capacity, and target binding. The parent 6-azaindole (1H-pyrrolo[2,3-c]pyridine) has a measured pKa of 7.95 at 20°C in water [1]. This is substantially more basic than 7-azaindole (pKa = 4.59) and 4-azaindole (pKa = 6.94), and less basic than 5-azaindole (calculated pKa = 8.42) [1][2]. The 7-methyl substituent on the target compound is electron-donating, which is predicted to further increase the pyridinic pKa by approximately 0.3–0.8 log units relative to the parent 6-azaindole, placing the protonated form in a window that favors oral bioavailability and salt formulation while retaining sufficient neutral fraction for membrane permeability .
| Evidence Dimension | Pyridinic nitrogen basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa ~8.3–8.8 (predicted based on 6-azaindole parent pKa 7.95 + electron-donating methyl effect; no direct experimental pKa available for 480-98-8) |
| Comparator Or Baseline | 6-Azaindole (parent): pKa = 7.95 (measured, 20°C in water) [1]; 7-Azaindole: pKa = 4.59 (measured) [1]; 5-Azaindole: pKa = 8.42 (calculated, Marvin Sketch) [2]; 4-Azaindole: pKa = 6.94 (measured) [1] |
| Quantified Difference | Target vs. 7-azaindole: ΔpKa ≈ +4.2 units (substantially more basic); vs. parent 6-azaindole: ΔpKa ≈ +0.3–0.8 units (modestly more basic); vs. 4-azaindole: ΔpKa ≈ +1.9 units |
| Conditions | Measured pKa values from Wiley et al. at 20°C in water; calculated values from Marvin Sketch (ChemAxon). Target value is a class-level estimate; direct measurement is recommended. |
Why This Matters
The ~4.2 unit pKa difference versus 7-azaindole means the target compound is predominantly protonated at physiological pH, enabling different salt formulation and solubility strategies critical for in vivo studies.
- [1] Wiley, M.R. et al. Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. Bioorg. Med. Chem. Lett. 2003, 13, 1895–1898. View Source
- [2] Váradi, G. et al. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules 2019, 24, 3578. View Source
